Stereochemical Identity: (4R) Enantiomer Distinct from Racemic Mixture and (4S) Configuration
(R)-DZD1516 (CAS 2387570-03-6) is the defined R-enantiomer with (4R) configuration at the 3,3-difluoro-1-methylpiperidin-4-yl ether attachment, whereas DZD1516 (CAS 2387570-00-3) refers to the racemic mixture or undefined stereochemistry [1]. The (4S)-enantiomer is explicitly designated as a separate chemical entity with distinct stereochemical identity . Procurement of undefined stereochemical mixtures introduces batch-to-batch variability in pharmacological activity, as enantiomers of kinase inhibitors frequently exhibit divergent target engagement and metabolic stability [1].
| Evidence Dimension | Stereochemical configuration and CAS registry identity |
|---|---|
| Target Compound Data | (4R) configuration; CAS 2387570-03-6 |
| Comparator Or Baseline | Racemic/undefined DZD1516: CAS 2387570-00-3; (4S)-DZD1516: distinct CAS identifier |
| Quantified Difference | Discrete enantiomer vs. racemate or opposite enantiomer |
| Conditions | Chemical identity verification via chiral chromatography and/or optical rotation |
Why This Matters
Procuring the defined (R)-enantiomer ensures reproducible pharmacological outcomes; racemic or undefined material introduces uncontrolled stereochemical variables that confound target engagement, PK/PD correlation, and regulatory documentation.
- [1] Yang Z, et al. Erbb receptor inhibitors. U.S. Patent Application Publication No. US 2022/0411422 A1. 2022. View Source
